8-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 8-methyl group: This step may involve alkylation reactions using methylating agents.
Attachment of the N-(2-methylphenyl) group: This can be done through nucleophilic substitution reactions.
Incorporation of the 4-(morpholin-4-yl)phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To optimize reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of corresponding ketones or carboxylic acids.
Reduction: May result in the formation of amines or alcohols.
Substitution: May produce halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.
Morpholine-containing compounds: Molecules with morpholine rings that exhibit similar biological activities.
Uniqueness
8-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-methyl-N-(2-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C25H26N4O/c1-18-6-3-4-8-22(18)26-25-23(27-24-19(2)7-5-13-29(24)25)20-9-11-21(12-10-20)28-14-16-30-17-15-28/h3-13,26H,14-17H2,1-2H3 |
InChI Key |
QNRCDSSDMGOIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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